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methyl 2-ethyl-2-hydroxy-3-oxobutanoate
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Overview
Description
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate is a chemical compound belonging to the class of keto esters. It is a colorless liquid with a fruity odor and is soluble in water, alcohol, and other organic solvents. This compound is widely used in various scientific research applications and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction between ethyl acetoacetate and methyl iodide in the presence of sodium hydride or tert-butyl hydroperoxide. Another method includes the alkylation of enolate ions, where an enolate ion reacts with an alkyl halide to introduce a methyl or primary alkyl group onto the α position of a ketone, ester, or nitrile .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process typically includes the use of solvents like xylene and catalysts such as phase transfer catalysts to facilitate the reaction . The reaction temperature is carefully controlled to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biochemical Applications
1.1 Chiral Precursor in Amino Acid Synthesis
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate serves as a Pro S chiral precursor for the amino acids valine and leucine. Its role is critical in the biosynthesis of these essential amino acids, which are vital for protein synthesis in living organisms. The compound is utilized in E. coli protein expression systems, particularly for BioNMR (Biomolecular Nuclear Magnetic Resonance) applications, where it aids in studying protein structure and dynamics .
1.2 Metabolic Studies
This compound is employed in metabolomics studies to trace metabolic pathways involving branched-chain amino acids. It helps researchers understand the metabolism of valine and leucine by providing insights into their biosynthetic pathways. The use of isotopically labeled forms of this compound, such as methyl-¹³C, allows for precise tracking of metabolic processes .
Synthetic Applications
2.1 Synthesis of Other Compounds
this compound is a key intermediate in the synthesis of various organic compounds. For example, it has been used to synthesize optically pure substrates for enzymes involved in the valine-isoleucine pathway. The ability to produce these substrates in pure form is crucial for biochemical research and industrial applications .
Table 1: Synthesis Yield and Conditions
Compound Synthesized | Yield (%) | Reaction Conditions |
---|---|---|
4-Hydroxy-3-methyl-5H-furan-2-one | 70 | Bromination with bromine in chloroform at varying temperatures |
Methyl 4,5-dimethyl-3-hydroxythiophene-2-carboxylate | 51 | Reaction with methyl 2-mercaptoacetate under acidic conditions |
Case Studies
3.1 Case Study: Valine Biosynthesis
In a study published by the Royal Society of Chemistry, researchers synthesized (2S)-α-acetolactic acid from this compound to investigate its biological activity as a substrate for the enzyme reductoisomerase in Salmonella typhimurium. The results demonstrated that only the (2S)-isomer acted as a substrate, highlighting the importance of stereochemistry in biochemical reactions .
3.2 Case Study: Protein Expression Optimization
Another study focused on optimizing E. coli protein expression using this compound as a precursor for valine and leucine. Researchers found that varying concentrations of this compound significantly impacted protein yield and quality, emphasizing its role in metabolic engineering .
Mechanism of Action
The mechanism of action of methyl 2-ethyl-2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in stereoselective reduction reactions, the compound is reduced by bacterial strains to form specific stereoisomers . The reduction process involves the transfer of electrons from the reducing agent to the compound, resulting in the formation of reduced products with high diastereoisomeric and enantiomeric excess .
Comparison with Similar Compounds
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate is similar to other keto esters such as ethyl 2-hydroxy-2-methyl-3-oxobutanoate and ethyl 3-methyl-2-oxobutanoate . it is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and keto functional groups in the molecule allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
List of Similar Compounds
Properties
CAS No. |
95034-68-7 |
---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.2 |
Purity |
0 |
Origin of Product |
United States |
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